Dicycloplatin (DCP)
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Overview
Description
Dicycloplatin is a platinum-based chemotherapy medication used to treat various cancers, including non-small-cell lung carcinoma and prostate cancer . It is a novel platinum analog developed in China and approved by the State Food and Drug Administration of China in 2012 . Dicycloplatin is known for its better solubility and stability compared to other platinum-based drugs like cisplatin and carboplatin .
Preparation Methods
Dicycloplatin is synthesized from platinum powder through a series of ten steps . The host part of Dicycloplatin is carboplatin, and the guest part is 1,1-cyclobutane dicarboxylic acid. These components are linked by hydrogen bonds, forming a hydrogen-bond supramolecule . The preparation involves using carboplatin as a raw material in a molar ratio of 1:1 with 1,1-cyclobutanedicarboxylic acid, and the reaction is protected from light at temperatures ranging from 0 to 60°C .
Chemical Reactions Analysis
Dicycloplatin undergoes various chemical reactions, including:
Oxidation and Reduction: Dicycloplatin can participate in redox reactions, although specific details on these reactions are limited.
Substitution: The compound can undergo substitution reactions, where ligands in the platinum complex are replaced by other molecules or ions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions often occur under controlled temperatures and pH conditions.
Major Products: The primary products formed from these reactions are modified platinum complexes with different ligands attached.
Scientific Research Applications
Mechanism of Action
Dicycloplatin works by forming platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death . This action is similar to other platinum-containing drugs, which form cross-links within and between DNA strands, disrupting the cancer cell’s ability to replicate and repair its DNA . The compound induces apoptosis through reactive oxygen species stress-mediated death receptor pathways and mitochondrial pathways .
Comparison with Similar Compounds
Dicycloplatin is compared with other platinum-based compounds such as:
Cisplatin: Known for its high efficacy but significant nephrotoxicity and other side effects.
Carboplatin: Offers a better safety profile than cisplatin but with similar antitumor activity.
Oxaliplatin: Used primarily for colorectal cancer, with a different side effect profile.
Properties
Molecular Formula |
C12H20N2O8Pt |
---|---|
Molecular Weight |
515.38 g/mol |
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+2 |
InChI Key |
AENCTOAEVOLYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Origin of Product |
United States |
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